N-ethyl-3-ethylamino-4-nitrobenzamide
Description
N-ethyl-3-ethylamino-4-nitrobenzamide is a benzamide derivative characterized by a nitro group at the para position of the benzene ring, an ethyl-substituted amide nitrogen, and an ethylamino substituent at the meta position. Such compounds are often synthesized via acyl chloride reactions with amines, as seen in analogs like 4-nitro-N-(3-nitrophenyl)benzamide .
Properties
CAS No. |
562825-99-4 |
|---|---|
Molecular Formula |
C11H15N3O3 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
N-ethyl-3-(ethylamino)-4-nitrobenzamide |
InChI |
InChI=1S/C11H15N3O3/c1-3-12-9-7-8(11(15)13-4-2)5-6-10(9)14(16)17/h5-7,12H,3-4H2,1-2H3,(H,13,15) |
InChI Key |
LWCSZYBQJFSLOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=CC(=C1)C(=O)NCC)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Variations
The key differentiating factor among nitrobenzamide derivatives lies in their substituent groups, which influence solubility, steric effects, and electronic properties. Below is a comparative table of N-ethyl-3-ethylamino-4-nitrobenzamide and related compounds:
Electronic and Steric Effects
- Nitro Group Position: All compounds feature a para-nitro group, which exerts strong electron-withdrawing effects, enhancing electrophilic reactivity.
- Alkyl vs. Aromatic Substituents : N-(3-chlorophenethyl)-4-nitrobenzamide incorporates a chlorinated aromatic side chain, likely reducing solubility in polar solvents compared to alkyl-substituted analogs like N,N-diethyl-4-nitrobenzamide .
- Steric Hindrance: Bulky groups, such as the diphenylmethyl substituent in N-(diphenylmethyl)-3-methyl-4-nitrobenzamide , introduce steric hindrance, which may impede crystallization or biological activity. In contrast, this compound’s ethyl groups offer moderate steric bulk without severely limiting reactivity.
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